molecular formula C11H15O5P B1366544 4-(Dimethoxy-phosphorylmethyl)-benzoic acid methyl ester CAS No. 78022-19-2

4-(Dimethoxy-phosphorylmethyl)-benzoic acid methyl ester

Cat. No. B1366544
Key on ui cas rn: 78022-19-2
M. Wt: 258.21 g/mol
InChI Key: IGTOJTIOIGZJBM-UHFFFAOYSA-N
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Patent
US07312336B2

Procedure details

Methyl 4-(bromomethyl)benzoate (compound 47) (11.2 g, 49 mmol) was dissolved in 25 mL trimethyl phosphite and refluxed under N2 for 5 hrs. Excess trimethyl phosphite was removed by co-distillation with toluene to give crude 4-(Dimethoxy-phosphorylmethyl)-benzoic acid methyl ester (compound 48).
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][CH:4]=1.[P:13]([O:18]C)([O:16][CH3:17])[O:14][CH3:15]>>[CH3:10][O:9][C:7](=[O:8])[C:6]1[CH:11]=[CH:12][C:3]([CH2:2][P:13]([O:16][CH3:17])([O:14][CH3:15])=[O:18])=[CH:4][CH:5]=1

Inputs

Step One
Name
Quantity
11.2 g
Type
reactant
Smiles
BrCC1=CC=C(C(=O)OC)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=CC=C(C(=O)OC)C=C1
Name
Quantity
25 mL
Type
reactant
Smiles
P(OC)(OC)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed under N2 for 5 hrs
Duration
5 h
CUSTOM
Type
CUSTOM
Details
Excess trimethyl phosphite was removed by co-distillation with toluene

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC=C(C=C1)CP(=O)(OC)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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